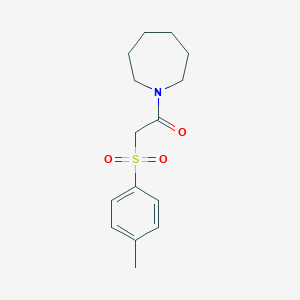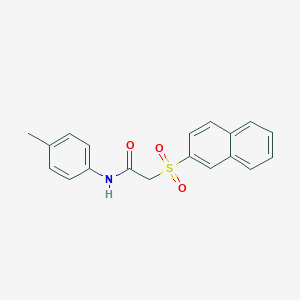![molecular formula C20H16N4O2S B285638 N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285638.png)
N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide, also known as NPS-2143, is a small molecule inhibitor that targets the calcium-sensing receptor (CaSR). CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis in the body. NPS-2143 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and hyperparathyroidism.
Mechanism of Action
N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide targets the CaSR, which is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis in the body. CaSR is expressed in various tissues, including the parathyroid gland, kidney, bone, and gastrointestinal tract. When calcium levels in the body are high, CaSR is activated, leading to a decrease in parathyroid hormone secretion, increased calcium excretion in the urine, and decreased calcium absorption in the gut. N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide inhibits CaSR-mediated signaling, leading to an increase in parathyroid hormone secretion, decreased calcium excretion in the urine, and increased calcium absorption in the gut.
Biochemical and Physiological Effects:
N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to have various biochemical and physiological effects. In cancer, N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to inhibit the proliferation and migration of cancer cells by targeting the CaSR signaling pathway. In osteoporosis, N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to increase bone density and reduce bone resorption by inhibiting CaSR-mediated signaling. In hyperparathyroidism, N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to reduce the secretion of parathyroid hormone by targeting CaSR in the parathyroid gland. These studies suggest that N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has potential therapeutic applications in various diseases.
Advantages and Limitations for Lab Experiments
N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has several advantages and limitations for lab experiments. One of the advantages is that it is a small molecule inhibitor that targets a specific receptor, making it a useful tool for studying the CaSR signaling pathway. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one of the limitations is that it has low solubility in water, which can make it challenging to work with in some experiments. Another limitation is that it has low bioavailability, which can limit its potential therapeutic applications.
Future Directions
There are several future directions for research on N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and hypertension. Another direction is to develop more potent and selective inhibitors of CaSR that can overcome the limitations of N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide. Additionally, future research could focus on understanding the downstream signaling pathways of CaSR and how they contribute to the physiological effects of N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide. Overall, N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has significant potential for further research and development as a therapeutic agent.
Synthesis Methods
The synthesis of N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide involves the reaction of 2-mercapto-5-pyridin-4-yl-1,3,4-oxadiazole with 1-bromo-naphthalene-4-carboxylic acid, followed by amidation with propionyl chloride. The final product is obtained after purification by column chromatography and recrystallization. The yield of the synthesis is around 40%, and the purity of the product is confirmed by NMR and HPLC analysis.
Scientific Research Applications
N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer, N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to inhibit the proliferation and migration of cancer cells by targeting the CaSR signaling pathway. In osteoporosis, N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to increase bone density and reduce bone resorption by inhibiting CaSR-mediated signaling. In hyperparathyroidism, N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to reduce the secretion of parathyroid hormone by targeting CaSR in the parathyroid gland. These studies suggest that N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has potential therapeutic applications in various diseases.
properties
Molecular Formula |
C20H16N4O2S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C20H16N4O2S/c25-18(22-17-7-3-5-14-4-1-2-6-16(14)17)10-13-27-20-24-23-19(26-20)15-8-11-21-12-9-15/h1-9,11-12H,10,13H2,(H,22,25) |
InChI Key |
GKQASRSNLIBPRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCSC3=NN=C(O3)C4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCSC3=NN=C(O3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(Phenylsulfonyl)acetyl]azepane](/img/structure/B285562.png)






![3-[(4-tert-butylphenyl)sulfanyl]-N-ethylpropanamide](/img/structure/B285575.png)
![N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B285577.png)
![1-(4-Tert-butylphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B285580.png)
![3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-piperidino-1-propanone](/img/structure/B285581.png)